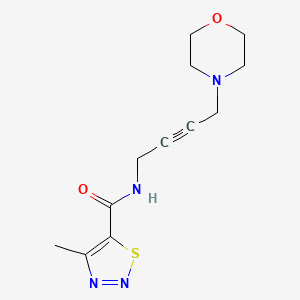
N-(4-acetamidophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the pyridazinone family and possesses a unique structure that makes it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of N-(4-acetamidophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is not fully understood. However, studies have shown that this compound may act by inhibiting various enzymes and signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent biochemical and physiological effects. This compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-acetamidophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide in lab experiments include its potent activity against various disease targets, its unique structure that makes it a promising candidate for drug development, and its availability for synthesis. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on N-(4-acetamidophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. These include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a drug candidate for various diseases. Additionally, future research could focus on the development of novel derivatives of this compound with improved activity and reduced toxicity.
Méthodes De Synthèse
The synthesis of N-(4-acetamidophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide involves a multi-step process that includes the reaction of 3-aminopyridine with 3-chloropyridazine to form 3-(6-pyridin-3-ylpyridazin-3-yl)aniline. This intermediate is then reacted with 4-acetamidobenzenesulfonyl chloride to obtain the final product.
Applications De Recherche Scientifique
N-(4-acetamidophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13(25)21-15-4-6-16(7-5-15)22-18(26)12-27-19-9-8-17(23-24-19)14-3-2-10-20-11-14/h2-11H,12H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAJAEBQJJGXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2792435.png)

![N-[4-tert-butoxycarbonylpiperazino]ethyl-piperazine](/img/structure/B2792437.png)
![4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2792438.png)
![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-4-carboxamide](/img/structure/B2792439.png)
![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2792440.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-bromobenzamide](/img/structure/B2792448.png)



![6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2792454.png)

